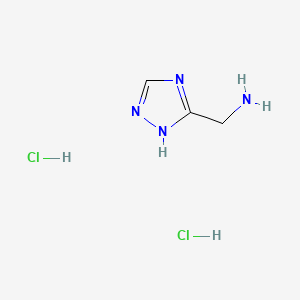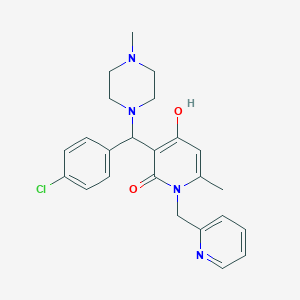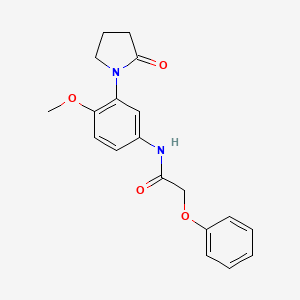![molecular formula C19H23N3O2S B2410353 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1793835-82-1](/img/structure/B2410353.png)
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid” is a chemical compound that is extensively utilized in scientific research for its diverse applications, ranging from drug development to catalysis. It is also known by its IUPAC name "1- {6- [ (4-isopropylphenyl)sulfanyl]-3-pyridazinyl}-4-piperidinecarboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24)" . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Synthesis of Zwitterionic Pyridazine Derivatives
A study by Yamazaki et al. (1971) outlined the synthesis of anhydro 4-hydroxy-pyrido [1, 2-b] pyridazinium hydroxide derivatives, starting with ethyl 2-piperidine-carboxylate. This process involves a series of reactions leading to the formation of zwitterionic heterocyclic compounds, which could be related to the chemical structure of 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid (Yamazaki, Nagata, Nohara, & Urano, 1971).
Structural and Electronic Properties of Anticonvulsant Drugs
Research by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol. This study provides insights into the molecular structure and electronic properties of compounds closely related to this compound (Georges, Vercauteren, Evrard, & Durant, 1989).
Aurora Kinase Inhibitor
A study detailed an Aurora kinase inhibitor, which includes a similar piperidine-4-carboxylic acid structure. This research could be relevant for understanding the potential biological activity of the compound (ロバート ヘンリー,ジェームズ, 2006).
Novel Synthesis and Antimicrobial Activity
Research by El-Mariah et al. (2006) and Amr et al. (2008) focused on the synthesis and evaluation of pyridazine derivatives for antimicrobial activity. These studies provide an understanding of the potential antimicrobial properties of similar compounds (El-Mariah, Hosny, & Deeb, 2006) (Amr, Maigali, & Abdulla, 2008).
Electrophilic Amination of Amino Acids
A study by Hannachi et al. (2004) discussed the electrophilic amination of amino acids, which could be relevant for understanding the chemical reactions and potential applications of this compound (Hannachi, Vidal, Mulatier, & Collet, 2004).
Hydrogen-Bonding in Heterocyclic Carboxylic Acids
The study by Smith and Wermuth (2012) explored the hydrogen-bonding patterns in heterocyclic carboxylic acids, which could offer insights into the molecular interactions and stability of compounds similar to this compound (Smith & Wermuth, 2012).
Eigenschaften
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)14-5-7-16(8-6-14)25-18-10-9-17(20-21-18)22-11-3-4-15(12-22)19(23)24/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULCALKELGSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)


